N-(Tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine
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Overview
Description
N-(Tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine is a compound that features a tert-butoxycarbonyl protecting group attached to a trifluoromethylated phenylalanine derivative. This compound is often used in organic synthesis, particularly in the field of peptide chemistry, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine typically involves the protection of the amino group of 3,3,3-trifluoro-2-phenylalanine with a tert-butoxycarbonyl group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems to introduce the tert-butoxycarbonyl group efficiently and sustainably. This method is preferred over traditional batch processes due to its versatility and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(Tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine undergoes several types of chemical reactions, including:
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid in organic solvents.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for deprotection.
Substitution: Reagents like oxalyl chloride in methanol can be used for mild deprotection and substitution reactions.
Major Products
The major products formed from these reactions include the deprotected amino acid and various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(Tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those involving peptide-based drugs.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein folding.
Mechanism of Action
The mechanism of action of N-(Tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl group protects the amino group during various synthetic steps, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation.
Comparison with Similar Compounds
Similar Compounds
N-(Tert-butoxycarbonyl)-L-alanine: Another protected amino acid used in peptide synthesis.
N-(Tert-butoxycarbonyl)propargylamine: Used in organic synthesis and medicinal chemistry.
Uniqueness
N-(Tert-butoxycarbonyl)-3,3,3-trifluoro-2-phenylalanine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity compared to other protected amino acids. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics.
Properties
IUPAC Name |
(2R)-3,3,3-trifluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4/c1-12(2,3)22-11(21)18-13(10(19)20,14(15,16)17)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,18,21)(H,19,20)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEKUGQBHMVEJM-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@](C1=CC=CC=C1)(C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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